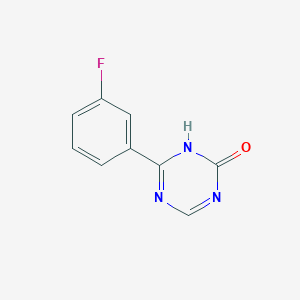

6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRMNAYVGWZPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70814853 | |

| Record name | 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61709-01-1 | |

| Record name | 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one

A logical retrosynthetic analysis of this compound suggests a primary disconnection of the triazinone ring. This approach identifies two key precursor fragments: a C-N building block derived from 3-fluorobenzonitrile (B1294923) and a urea (B33335) or equivalent C-N-C-N synthon. This leads to plausible starting materials such as 3-fluorobenzamidine and a carbonyl source that can cyclize to form the desired heterocyclic system. This strategy is a common approach for the synthesis of substituted 1,3,5-triazine (B166579) derivatives. nih.govontosight.ai

Conventional Approaches for the Synthesis of 1,3,5-Triazin-2(1H)-one Systems

The conventional synthesis of 1,3,5-triazin-2(1H)-one systems often relies on the condensation of amidines with a carbonyl-containing fragment. For the target molecule, a viable route involves the reaction of 3-fluorobenzamidine with a suitable partner that can provide the remaining atoms for the triazinone ring. One common method is the cyclocondensation of an amidine with an isocyanate or a carbamate (B1207046) derivative.

Another widely used approach in triazine synthesis starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com This method involves the sequential nucleophilic substitution of the chlorine atoms. nih.gov While highly versatile, this route would require multiple steps to introduce the 3-fluorophenyl group and the oxygen functionality at the correct positions, followed by the removal of the other two substituents, making it a more complex pathway for this specific target.

A more direct conventional approach involves the reaction of an N-acylimidate with an amine, followed by cyclization. For instance, reacting an N-acyl-3-fluorobenzimidate with ammonia (B1221849) could lead to the formation of the triazinone ring.

Optimization of Synthetic Parameters for this compound

The successful synthesis of this compound is highly dependent on the selection and preparation of its precursors. A key starting material is 3-fluorobenzamidine, which can be prepared from 3-fluorobenzonitrile. nih.govgoogle.com The hydrochloride salt of 3-fluorobenzamidine is a stable and commonly used form. cymitquimica.comsigmaaldrich.com

The cyclocondensation reaction to form the triazinone ring can be influenced by the choice of catalyst and reaction conditions. Both acidic and basic catalysts can be employed to promote the reaction. For example, the condensation of amidines with carbonyl compounds can be catalyzed by mineral acids or Lewis acids. Alternatively, a base can be used to deprotonate the amidine, increasing its nucleophilicity.

Reaction conditions such as temperature and solvent play a crucial role. Solvents like dimethylformamide (DMF) or ethanol (B145695) are often used. The reaction temperature is typically elevated to drive the condensation and cyclization, often requiring reflux conditions.

| Parameter | Condition | Rationale |

| Catalyst | Lewis Acid (e.g., ZnCl₂, AlCl₃) or Base (e.g., NaOEt, K₂CO₃) | To activate the carbonyl group or enhance the nucleophilicity of the amidine. |

| Solvent | High-boiling polar aprotic (e.g., DMF, Dioxane) or protic (e.g., Ethanol) | To dissolve reactants and facilitate the reaction at elevated temperatures. |

| Temperature | 80-150 °C | To overcome the activation energy for condensation and cyclization. |

| Reaction Time | 4-24 hours | To ensure complete conversion of starting materials. |

To improve the yield of this compound, several strategies can be implemented. One effective method is the use of microwave irradiation. clockss.orgchim.itnih.govmonash.edu Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the synthesis of 1,3,5-triazine derivatives. clockss.orgchim.itnih.govrsc.org This technique can be particularly beneficial for the cyclocondensation step, providing rapid and uniform heating.

Another strategy is the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system, which can enhance the reaction rate and yield. mdpi.com Additionally, conducting the reaction under inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and decomposition of reagents.

| Strategy | Description | Potential Advantage |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Reduced reaction time, increased yield, and cleaner reaction profiles. clockss.orgchim.it |

| Ultrasound Sonochemistry | Application of ultrasonic waves to the reaction. | Shorter reaction times and high yields, often in aqueous media. nih.govmdpi.com |

| Phase-Transfer Catalysis | Use of a catalyst to facilitate the migration of a reactant from one phase into another where reaction occurs. | Improved reaction rates and yields, especially in heterogeneous reactions. mdpi.com |

| Solvent-Free Conditions | Running the reaction without a solvent, often with microwave irradiation. | Environmentally friendly, reduced work-up, and potentially higher yields. chim.it |

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of novel and environmentally friendly methods. For the synthesis of this compound, several green chemistry approaches can be considered.

One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification procedures. nih.govnih.gov A potential one-pot synthesis could involve the in-situ formation of 3-fluorobenzamidine from 3-fluorobenzonitrile, followed by its reaction with a urea derivative in the same reaction vessel.

The use of greener solvents, such as water or ethanol, is another important aspect of green chemistry. nih.gov Sonochemical methods, which utilize ultrasound, have been shown to be effective for the synthesis of 1,3,5-triazine derivatives in aqueous media, offering a more sustainable alternative to traditional methods. nih.govmdpi.com

Furthermore, the use of solid-supported catalysts can simplify the purification process and allow for catalyst recycling. chim.it For instance, silica-supported Lewis acids have been used as effective catalysts for the synthesis of 1,3,5-triazines. chim.it

Multi-component Reactions (MCRs) for Triazinone Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for synthesizing complex heterocyclic systems like the 1,3,5-triazin-2-one core. researchgate.net One-pot syntheses are particularly advantageous as they are environmentally benign and more economical than multi-step processes. researchgate.net

For the synthesis of substituted 1,3,5-triazines, MCRs offer a direct route. A plausible MCR for constructing this compound could involve the condensation of 3-fluorobenzaldehyde, urea (or a derivative like guanylurea), and an orthoformate. nih.gov This approach leverages the dual role of the urea-like component in both cyclization and incorporation into the final ring structure. nih.gov Catalyst-free conditions for such three-component reactions have been developed for analogous 1,3,5-triazine-2,4-dithione derivatives, highlighting the potential for a streamlined synthesis. nih.gov

Microwave-assisted MCRs have also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.gov A one-pot, microwave-assisted method has been successfully used to prepare a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This demonstrates the feasibility of using microwave energy to drive the complex transformations required for triazine ring formation.

Table 1: Illustrative Conditions for Multi-Component Synthesis of Triazine Scaffolds

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Arylaldehydes, Thiourea, Orthoformates | Catalyst-free, One-pot | Not Specified | Varies (29 examples) | nih.gov |

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | HCl, Microwave Irradiation, then Base | Short | Good to Excellent | nih.gov |

| Isothiocyanates, Aryl Amidines | NaOH, Microwave Heating | 15–24 min | Good | researchgate.net |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgnih.gov For the synthesis of heterocyclic compounds like this compound, flow chemistry can be particularly beneficial.

The modular nature of flow chemistry systems allows for the sequential execution of multiple reaction steps, including in-line purification and solvent switching, which minimizes manual handling and potential for human error. uc.pt A continuous flow setup could be designed for the synthesis of the target compound, where reagents are pumped through heated reactors to achieve the desired cyclization. acs.org This approach is especially valuable when dealing with hazardous intermediates or highly exothermic reactions, as the small reactor volume minimizes risks. nih.gov

Photochemical methods combined with continuous flow processing have been developed for related nitrogen heterocycles like benzotriazin-4(3H)-ones. acs.org Such a setup, potentially using a Vapourtec E-series reactor with a UV-150 photomodule, could be adapted for specific steps in the synthesis of triazinones, offering high yields in short residence times without the need for additives or photocatalysts. acs.org

Table 2: Examples of Flow Chemistry Applications in Heterocycle Synthesis

| Target Compound Class | Flow Reactor System | Key Advantages | Productivity/Yield | Reference |

|---|---|---|---|---|

| Benzotriazin-4(3H)-ones | Vapourtec E-series, UV-150 photomodule | No additives/photocatalysts, short residence time (10 min) | Excellent yields | acs.org |

| Active Pharmaceutical Ingredients (APIs) | Various microreactors and tube reactors | Safe handling of hazardous reagents, scalability | Varies by process | nih.gov |

| Triazolopyrimidines | Syrris AFRICA flow reactor | In situ generation and reaction of azides, bypassing isolation | High efficiency | researchgate.net |

Utilization of Sustainable Solvents and Reagents

Green chemistry principles are increasingly being integrated into synthetic route development to minimize environmental impact. chim.it A key aspect of this is the use of sustainable solvents and reagents. For the synthesis of 1,3,5-triazine derivatives, significant progress has been made in developing environmentally friendly protocols.

Sonochemical methods, which use ultrasound irradiation, have been shown to facilitate the synthesis of 1,3,5-triazines in aqueous media. nih.govresearchgate.net This approach is notable for its short reaction times (as little as 5 minutes) and high yields (often over 75%), while using water as a benign solvent. nih.govresearchgate.net Compared to classical heating methods, the sonochemical protocol has been demonstrated to be significantly "greener". nih.gov

Solvent-free methodologies, often coupled with microwave irradiation, provide another clean, economical, and safe procedure for preparing 1,3,5-triazines. chim.it These reactions can proceed with minimal waste generation. Furthermore, the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) allows for amide bond formation, a common reaction in derivatizing such scaffolds, to be performed in water. mdpi.com

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of the final product are critical steps to ensure high purity, which is essential for subsequent applications. For triazinone compounds, a combination of standard and advanced techniques is typically employed.

Following the synthesis of this compound, a typical workup procedure would involve quenching the reaction mixture, often with water, followed by extraction with an organic solvent like ethyl acetate. google.com The combined organic layers are then dried, filtered, and concentrated under reduced pressure. google.com

Crystallization is a common and effective method for purifying solid organic compounds. youtube.com The crude product can be dissolved in a suitable solvent system at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. youtube.com

For more challenging separations or to achieve very high purity, chromatographic techniques are indispensable. Column chromatography, using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol), is widely used to separate the target compound from byproducts and unreacted starting materials. google.commdpi.com For achieving the highest purity, especially for analytical standards or final API forms, semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method. This technique allows for the isolation of the desired compound from a complex mixture by collecting the fraction corresponding to its elution time. The purity of the final product is typically confirmed using analytical HPLC and spectroscopic methods like NMR.

Chemical Reactivity and Derivatization Studies

Reactivity of the 1,3,5-Triazin-2(1H)-one Core

The 1,3,5-triazin-2(1H)-one core is the primary site for a range of chemical transformations, including electrophilic substitution, nucleophilic addition-elimination, and ring-opening and -closing reactions. The presence of the carbonyl group and the nitrogen atoms influences the regioselectivity of these reactions.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com However, the electron-deficient nature of the 1,3,5-triazine (B166579) ring generally makes it resistant to electrophilic attack. Reactions such as nitration and halogenation, which are common for benzene (B151609) and other electron-rich aromatic systems, are challenging for the triazine core. The presence of the oxo group further deactivates the ring towards electrophiles. Consequently, direct electrophilic substitution on the triazine core of 6-(3-fluorophenyl)-1,3,5-triazin-2(1H)-one is not a common derivatization strategy.

Nucleophilic Addition-Elimination Pathways

In contrast to its inertness towards electrophiles, the electron-deficient triazine ring is highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for modifying the triazine core, particularly when a suitable leaving group is present. While the parent this compound does not possess an inherent leaving group on the triazine ring, derivatives such as chlorotriazines are versatile precursors.

The reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is well-documented, with the chlorine atoms being sequentially substituted by nucleophiles in a temperature-controlled manner. nih.govnih.gov This stepwise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. For instance, the synthesis of this compound itself can be envisaged as starting from cyanuric chloride, where one chlorine is substituted by a 3-fluorophenyl group (via a Grignard or organolithium reagent), another by a hydroxyl group (which exists in tautomeric equilibrium with the oxo form), and the third is reduced.

Once the triazinone core is formed, direct nucleophilic attack on the ring carbons can occur, although this is less common than substitution reactions on activated precursors. Strong nucleophiles can add to the C=N bonds, leading to the formation of addition products or subsequent ring-opening.

Tautomerism and Its Influence on Reaction Mechanisms

The 1,3,5-triazin-2(1H)-one core of the title compound can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

The keto form, this compound, is generally the more stable tautomer. However, the enol form, 6-(3-fluorophenyl)-1,3,5-triazin-2-ol, can play a significant role in the reactivity of the molecule. The enolic hydroxyl group can act as a nucleophile or be deprotonated to form a more potent nucleophilic oxygen anion. This can influence the site of electrophilic attack, with alkylation or acylation potentially occurring on the exocyclic nitrogen or the oxygen of the enol form.

The tautomeric equilibrium can also affect the course of nucleophilic reactions. The protonation state of the triazine ring can alter its electrophilicity, thereby influencing the rate and regioselectivity of nucleophilic attack. Computational studies on related triazine derivatives have shown that different tautomers can exhibit distinct electronic properties and stabilities, which in turn govern their reactivity. researchgate.net

Ring-Opening and Ring-Closing Transformations

The 1,3,5-triazine ring can undergo ring-opening reactions under the influence of strong nucleophiles. researchgate.netresearchgate.net For example, treatment with primary amines can lead to the cleavage of the triazine ring and the formation of amidine derivatives. This reactivity is a consequence of the inherent instability of the triazine ring towards certain nucleophilic attacks, which can disrupt the aromatic system.

Conversely, ring-closing reactions are fundamental to the synthesis of the 1,3,5-triazin-2(1H)-one core. A common synthetic route involves the condensation of an amidine with an α,β-unsaturated carbonyl compound or a β-keto ester. For the synthesis of this compound, one could envision the reaction of 3-fluorobenzamidine with a suitable three-carbon building block containing a carbonyl group and a leaving group. Another approach involves the cyclocondensation of cyanoguanidine with an aromatic aldehyde, followed by aromatization. nih.gov

Functionalization of the Phenyl Substituent

The 3-fluorophenyl substituent provides an additional site for derivatization, allowing for the introduction of a wide range of functional groups through cross-coupling reactions.

Cross-Coupling Reactions at the Fluorophenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the 3-fluorophenyl group must first be functionalized with a suitable leaving group, such as bromine or iodine, or converted into an organoboron or organotin species. For instance, starting from a bromo-substituted precursor, such as 6-(3-bromo-5-fluorophenyl)-1,3,5-triazin-2(1H)-one, a variety of cross-coupling reactions can be performed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.govnih.gov The bromo-substituted triazinone could be reacted with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 | 75-95 | nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-98 | researchgate.net |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of an alkynyl group onto the phenyl ring of the triazinone.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 50 | 70-90 | wikipedia.org |

| Pd(OAc)₂ | PPh₃ | i-Pr₂NH | DMF | 60 | 65-85 | researchgate.net |

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of various primary or secondary amines at the phenyl ring.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 80-95 | wikipedia.org |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 75-90 | libretexts.org |

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of derivatives for further investigation.

Regioselective Halogenation and Nitration

The introduction of halogen or nitro groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is a result of the combined directing effects of the substituents already present on the benzene ring: the fluorine atom and the 1,3,5-triazin-2(1H)-on-6-yl group.

The fluorine atom is a moderately deactivating substituent yet acts as an ortho, para-director due to its ability to donate lone-pair electrons through resonance. Conversely, the 1,3,5-triazin-2(1H)-on-6-yl moiety is a strongly electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.

Given these competing influences, electrophilic substitution is expected to be challenging. However, any successful substitution would likely occur at the positions most activated (or least deactivated). The position para to the fluorine (C-5') and one of the positions ortho to the fluorine (C-2') are favored by the fluorine's directing effect. The triazinone group directs incoming electrophiles to the positions meta to itself, which are the C-2' and C-4' positions. The C-2' position is therefore activated by both groups, making it the most probable site for substitution. The C-5' position is another potential site, being para to the fluorine and meta to the C-1' carbon attached to the triazine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Phenyl Ring | Influence of Fluoro Group | Influence of Triazinone Group | Predicted Outcome |

|---|---|---|---|

| C-2' | ortho (Activating) | meta (Directing) | Most Favorable |

| C-4' | meta (Deactivating) | meta (Directing) | Less Favorable |

| C-5' | para (Activating) | - | Favorable |

This table provides a predictive analysis based on established principles of electrophilic aromatic substitution. youtube.com

Synthesis of Derivatives and Analogues of this compound

Modification at the Triazinone Nitrogen Atoms

The 1,3,5-triazin-2(1H)-one core possesses two nitrogen atoms (N1 and N3) that are potential sites for modification, such as alkylation or arylation. These reactions can lead to a diverse range of N-substituted derivatives. The reactivity of these nitrogen atoms is influenced by the tautomeric equilibrium between the lactam and lactim forms of the triazinone ring.

Alkylation reactions, typically employing alkyl halides in the presence of a base, can result in substitution at N1, N3, or the exocyclic oxygen (O-alkylation of the lactim tautomer). The regioselectivity of these reactions is often dependent on the reaction conditions. For instance, studies on the alkylation of a related 5-dimethylaminotetrazolo[1,5-a] acs.orgwikipedia.orgnih.govtriazin-7-one system showed a mixture of N-alkylation and O-alkylation products, highlighting the competitive nature of these sites. researchgate.net The choice of base, solvent, and the nature of the electrophile can be tuned to favor one isomer over others. For example, harder electrophiles might favor O-alkylation, while softer electrophiles may prefer N-alkylation.

Table 2: Potential Reagents for N- and O-Modification of the Triazinone Ring

| Reagent Type | Example Reagent | Potential Product Type |

|---|---|---|

| Alkyl Halide | Iodomethane, Benzyl bromide | N-Alkyl, O-Alkyl |

| Michael Acceptor | Acrylonitrile | N-Cyanoethyl |

| Aryl Halide (Coupling) | Phenylboronic acid (Chan-Lam) | N-Aryl |

Introduction of Diverse Substituents on the Aromatic Ring

While direct functionalization of the 3-fluorophenyl ring via electrophilic substitution is feasible, a more versatile and common strategy for introducing diversity is to construct the triazine ring from appropriately substituted precursors. This approach circumvents the challenges associated with the deactivating nature of the triazinone ring and allows for a wider range of functional groups to be incorporated.

The synthesis of related 6-aryl-4-amino-1,3,5-triazines has been extensively demonstrated through one-pot, three-component reactions involving a substituted aromatic aldehyde, an amine, and cyanoguanidine. rsc.orgrsc.orgnih.gov A similar synthetic logic can be applied to prepare 6-(substituted-phenyl)-1,3,5-triazin-2(1H)-one analogues. By starting with various substituted benzamidines, which can be derived from the corresponding benzonitriles or benzaldehydes, a library of derivatives with diverse substituents on the aromatic ring can be generated.

Table 3: Examples of Substituted Precursors for the Synthesis of Analogues

| Desired Substituent on Phenyl Ring | Corresponding Phenyl Precursor |

|---|---|

| 4'-Methyl | 3-Fluoro-4-methylbenzamidine |

| 4'-Methoxy | 3-Fluoro-4-methoxybenzamidine |

| 4'-Chloro | 4-Chloro-3-fluorobenzamidine |

| 4'-Trifluoromethyl | 3-Fluoro-4-(trifluoromethyl)benzamidine |

Synthesis of Ring-Fused Derivatives

The synthesis of derivatives where an additional ring is fused to the this compound scaffold represents an advanced derivatization strategy. Such ring systems can be constructed through intramolecular cyclization reactions, where a reactive functional group on a side chain reacts with a position on the core structure.

One plausible approach involves introducing a reactive substituent onto the phenyl ring, typically at the C-2' position, which is ortho to the triazine ring. For example, a 6-(2-amino-3-fluorophenyl)-1,3,5-triazin-2(1H)-one intermediate could undergo a diazotization reaction followed by intramolecular cyclization onto the N1 atom of the triazine ring to form a fused triazino[1,6-c]cinnoline system. This strategy is analogous to methods used for preparing other fused triazine heterocycles, such as pyrazolo[3,4-d] acs.orgwikipedia.orgnih.govtriazines, which are formed via diazotization of 3-aminopyrazole-4-carboxamides. beilstein-journals.org

Another strategy could involve an intramolecular condensation. A 6-(3-fluoro-2-formylphenyl)-1,3,5-triazin-2(1H)-one precursor could potentially cyclize with the N1-H of the triazinone under specific conditions to yield a fused pyrimido[1,6-a] acs.orgwikipedia.orgnih.govtriazinone derivative. The synthesis of related fused systems like acs.orgwikipedia.orgnih.govtriazino[1',2':1,6]pyrido[3,4-b]-indol-4-ones has been achieved through thermal ring closure of guanidine (B92328) precursors. ui.ac.id

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the 1,3,5-triazine ring itself can proceed through several pathways. A common method for synthesizing 6-substituted-1,3,5-triazines involves the condensation of an amidine with a suitable partner. Detailed mechanistic studies, including 15N-labeling and computational analysis, on the reaction between amidines and 1,2,3-triazines have shown that the reaction proceeds through a stepwise addition/N2 elimination/cyclization pathway, rather than a concerted Diels-Alder reaction. nih.govacs.orgresearchgate.net The rate-limiting step is the initial nucleophilic attack of the amidine onto the azine ring. acs.orgresearchgate.net A similar stepwise mechanism involving nucleophilic attack, condensation, and cyclization is plausible for the synthesis of the triazinone core from 3-fluorobenzamidine and a carbonyl-containing building block like an oxalate (B1200264) ester derivative.

Another well-documented mechanistic pathway in triazine synthesis is the Dimroth rearrangement. wikipedia.org In the context of one-pot syntheses of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a key step involves the base-catalyzed rearrangement of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate. acs.orgnih.govresearchgate.net This rearrangement proceeds via a ring-opening of the dihydrotriazine to an open-chain intermediate, followed by rotation and re-cyclization to form a more stable isomer where an exocyclic nitrogen has been incorporated into the ring. nih.gov This is often followed by a spontaneous dehydrogenative aromatization to yield the final triazine product. acs.orgnih.gov While this specific pathway leads to diaminotriazines, the principle of the Dimroth rearrangement is a key mechanistic feature in the chemistry of substituted triazines and related heterocycles.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-dimethylaminotetrazolo[1,5-a] acs.orgwikipedia.orgnih.govtriazin-7-one |

| 6-aryl-4-amino-1,3,5-triazines |

| Cyanoguanidine |

| 3-Fluoro-4-methylbenzamidine |

| 3-Fluoro-4-methoxybenzamidine |

| 4-Chloro-3-fluorobenzamidine |

| 3-Fluoro-4-(trifluoromethyl)benzamidine |

| 3-Fluoro-5-nitrobenzamidine |

| 6-(2-amino-3-fluorophenyl)-1,3,5-triazin-2(1H)-one |

| triazino[1,6-c]cinnoline |

| pyrazolo[3,4-d] acs.orgwikipedia.orgnih.govtriazines |

| 3-aminopyrazole-4-carboxamides |

| 6-(3-fluoro-2-formylphenyl)-1,3,5-triazin-2(1H)-one |

| pyrimido[1,6-a] acs.orgwikipedia.orgnih.govtriazinone |

| acs.orgwikipedia.orgnih.govtriazino[1',2':1,6]pyrido[3,4-b]-indol-4-ones |

| 3-fluorobenzamidine |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton, carbon, and fluorine atoms in the molecule.

The 1D NMR spectra provide fundamental information about the chemical environment, connectivity, and number of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the fluorophenyl ring and the N-H proton of the triazine ring. The protons of the 3-fluorophenyl group (H-2', H-4', H-5', H-6') would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the fluorine atom and the triazine ring, these signals would be shifted downfield. The coupling patterns (J-coupling) between adjacent protons and between protons and the fluorine atom (nJHF) would be critical for assignment. The N-H proton on the triazine ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The triazine ring carbons (C-2, C-4, C-6) are expected at low field (δ 150-170 ppm), with the carbonyl carbon (C-2) being the most deshielded. The carbons of the fluorophenyl ring would appear in the aromatic region (δ 110-140 ppm). The carbon directly bonded to the fluorine atom (C-3') will show a large one-bond coupling constant (¹JCF), resulting in a doublet. Smaller two- and three-bond C-F couplings would be observable for the other ring carbons, aiding in their definitive assignment.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides a direct and sensitive probe of its environment. wikipedia.org For a 3-fluorophenyl substituent, a single resonance is expected. The chemical shift is sensitive to the electronic environment and would provide confirmation of the substitution pattern on the aromatic ring. researchgate.net

Table 1: Predicted 1D NMR Data for 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| N1-H / N3-H | ~11.5 (broad s) | - | - |

| C2 | - | ~165 | - |

| C4 / C6 | - | ~160 | - |

| C1' | - | ~135 (d, JCF ≈ 7 Hz) | - |

| C2' | ~8.2 (d, J ≈ 8 Hz) | ~125 (d, JCF ≈ 2 Hz) | - |

| C3' | - | ~162 (d, JCF ≈ 245 Hz) | - |

| C4' | ~7.5 (m) | ~115 (d, JCF ≈ 21 Hz) | - |

| C5' | ~7.6 (t, J ≈ 8 Hz) | ~131 (d, JCF ≈ 8 Hz) | - |

| C6' | ~8.1 (m) | ~120 (d, JCF ≈ 2 Hz) | - |

| F | - | - | ~ -113 |

| Note: These are predicted values based on analogous structures. Actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet. |

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the 3-fluorophenyl group, cross-peaks would be observed between adjacent protons (e.g., H-4'/H-5', H-5'/H-6'), confirming their connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the fluorophenyl ring by correlating the ¹H signals with their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would be expected from the fluorophenyl protons (e.g., H-2' and H-6') to the triazine carbon C-6, definitively linking the two ring systems. Correlations from the N-H proton to triazine carbons C-2 and C-6 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal through-space correlations between the ortho-protons of the phenyl ring (H-2' and H-6') and protons on the triazine ring (if present in a specific tautomer), providing insights into the preferred conformation and rotational barriers around the C-C bond connecting the two rings.

The 1,3,5-triazin-2(1H)-one core can exist in several tautomeric forms, including the keto-enol (lactam-lactim) and amine-imine forms. The predominant tautomer is the lactam (keto) form shown in the compound's name. However, in solution, an equilibrium with the aromatic hydroxy tautomer, 6-(3-fluorophenyl)-1,3,5-triazin-2-ol, may exist.

Dynamic NMR studies, involving recording spectra at different temperatures, can provide evidence for such equilibria. mdpi.com If the rate of interconversion between tautomers is on the NMR timescale, changes in the spectra, such as peak broadening, coalescence, and sharpening at different temperatures, would be observed. encyclopedia.pubresearchgate.net This analysis allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of the tautomerization process. The presence of multiple, unequally populated sets of signals at low temperatures could indicate the co-existence of different tautomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₉H₆FN₃O), the calculated exact mass would be compared to the experimental value to confirm its elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern, providing further structural confirmation. The fragmentation of triazine derivatives often involves characteristic cleavages of the heterocyclic ring. wikipedia.org A plausible fragmentation pathway for this molecule could involve:

Initial retro-Diels-Alder-type cleavage of the triazine ring, leading to the loss of isocyanic acid (HNCO) or related fragments.

Cleavage of the bond between the phenyl and triazine rings, resulting in ions corresponding to [C₆H₄F]⁺ and [C₃H₂N₃O]⁺.

Loss of small molecules like HCN from the triazine ring fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1680-1720 cm⁻¹ would be indicative of the C=O (amide) stretching vibration in the lactam ring. N-H stretching vibrations would appear as a broad band in the region of 3100-3300 cm⁻¹. The C-F stretch of the fluorophenyl group typically appears as a strong band in the 1100-1300 cm⁻¹ region. Vibrations associated with the C=N and C-N bonds of the triazine ring and the C=C bonds of the aromatic ring would be found in the 1400-1650 cm⁻¹ fingerprint region. acs.orgacs.org

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. Aromatic ring stretching modes typically give strong Raman signals. The symmetric stretching of the triazine ring would also be expected to be Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3100-3300 (broad) | Weak | Stretching |

| C-H (aromatic) | 3000-3100 | Strong | Stretching |

| C=O (lactam) | 1680-1720 (strong) | Moderate | Stretching |

| C=N / C=C (ring) | 1400-1650 (multiple bands) | Strong | Ring Stretching |

| C-F | 1100-1300 (strong) | Weak | Stretching |

| Note: These are predicted values. Actual frequencies can be influenced by the solid-state packing or solvent interactions. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the atomic connectivity and reveal precise bond lengths, bond angles, and torsional angles. It would definitively establish the dominant tautomeric form in the solid state.

Furthermore, crystallographic analysis would elucidate the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds. It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the crystal lattice via the N-H donor and the C=O acceptor of the lactam functionality, a common motif in related structures. chim.it Pi-stacking interactions between the aromatic phenyl and triazine rings of adjacent molecules might also play a role in the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

The electronic structure of 6-aryl-1,3,5-triazin-2(1H)-one derivatives is characterized by π-π* and n-π* electronic transitions, which can be probed using UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. While specific experimental data for this compound is not extensively available in the reviewed literature, the photophysical properties of structurally related 1,3,5-triazine (B166579) derivatives have been investigated. These studies provide insight into the characteristic electronic behavior of this class of compounds.

Generally, 1,3,5-triazine derivatives exhibit absorption maxima in the UV region. The position and intensity of these absorptions are influenced by the nature and substitution pattern of the aryl group at the C6 position, as well as other substituents on the triazine core. For instance, extended π-conjugated systems and the presence of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.

In a study on 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, it was observed that the electronic absorption spectra are influenced by the substituents on the phenyl rings. mdpi.com An increase in the electron-releasing nature of para-substituents resulted in a bathochromic shift of the primary absorption band. mdpi.com For many triazine derivatives, a higher-energy absorption band is also observed in the range of 270–325 nm. mdpi.com

Fluorescence spectroscopy provides further information on the electronic properties and potential applications of these compounds in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The emission wavelength, quantum yield, and Stokes shift are key parameters determined from fluorescence studies. Similar to absorption, the emission properties are highly dependent on the molecular structure. For example, novel "Y"-shaped acceptor-π-donor-π-acceptor type compounds based on a 1,3,5-triazine core have been shown to exhibit high Stokes shifts and positive solvatofluorism.

The following table summarizes the photophysical data for a selection of representative 1,3,5-triazine derivatives to illustrate the typical range of absorption and emission properties.

Table 1: Photophysical Properties of Selected 1,3,5-Triazine Derivatives

| Compound Name | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole | 298, 325, 338 | 386 | Dichloromethane (B109758) | researchgate.net |

| 3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole | 301, 338 | 398 | Dichloromethane | researchgate.net |

| 2,4,6-tris{4′-[(4″-nitro)-2‴-phenylethynyl]phenyl}-1,3,5-triazine | 338 | 404 | Dichloromethane | mdpi.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are synthesized)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

As of this review, there is no specific literature detailing the synthesis and chiroptical analysis of chiral derivatives of this compound. The introduction of chirality into this molecular scaffold would be a prerequisite for such studies. Chirality could be introduced, for example, by attaching a chiral substituent to the triazine ring or the phenyl group, or by synthesizing atropisomers if rotation around a key single bond is restricted.

Should chiral derivatives of this compound be synthesized, CD spectroscopy would be an invaluable tool for their stereochemical elucidation. The CD spectrum of a chiral molecule is unique to its three-dimensional structure. Enantiomers exhibit mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity.

The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of stereogenic centers through empirical rules or by comparison with computational predictions from time-dependent density functional theory (TD-DFT). For newly synthesized chiral triazinones, a combination of experimental CD spectroscopy and theoretical calculations would provide a robust method for assigning their absolute configurations.

The development of enantiopure triazinone derivatives could be of interest for applications in asymmetric catalysis, chiral materials science, and as probes for stereoselective biological interactions. In such endeavors, chiroptical spectroscopy would play a central role in characterizing the synthesized compounds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one, DFT studies would provide fundamental insights into its molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For a molecule like this compound, which has a rotatable bond between the phenyl and triazine rings, a conformational analysis would be performed. This would involve calculating the energy as a function of the dihedral angle between the two rings to identify the lowest energy conformer(s) and the energy barriers to rotation. Such studies on other 1,3,5-triazine (B166579) derivatives have often been performed to understand their structural preferences. mdpi.com

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Understanding the electronic properties is key to predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. researchgate.net For related triazine compounds, DFT calculations have been used to determine these values and map the spatial distribution of these orbitals. mdpi.com

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic data, which can be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts for this compound would be valuable for confirming its chemical structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.govresearchgate.net

Energetics of Tautomeric Forms and Reaction Pathways

The 1,3,5-triazin-2(1H)-one scaffold can exist in different tautomeric forms, such as the keto (amide) and enol (iminol) forms. DFT calculations would be employed to determine the relative energies and stabilities of these tautomers in both the gas phase and in different solvents. researchgate.netacademie-sciences.fr This is critical as the predominant tautomer can dictate the molecule's biological activity and chemical behavior. Furthermore, computational methods could be used to explore the energy profiles of potential reaction pathways involving the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for static properties, MD simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its conformational landscape. It would reveal how the molecule flexes, rotates, and interacts with its environment, offering insights that are complementary to the static picture from DFT. For similar bioactive triazine compounds, MD simulations have been used to understand their interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Purely Theoretical)

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A theoretical QSAR study on derivatives of this compound would involve:

Designing a virtual library of analogues with various substituents on the phenyl and/or triazine rings.

Calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue using computational methods. jocpr.com

Developing a statistical model (e.g., using multiple linear regression or machine learning) to relate these descriptors to a predicted biological activity.

Such models, which have been developed for other classes of triazine derivatives, are invaluable in guiding the design of new compounds with potentially enhanced activity. nih.govrsc.org

Molecular Docking and Binding Energy Calculations with Hypothesized Molecular Targets (Computational)

Computational molecular docking simulations are pivotal in elucidating the potential therapeutic applications of novel chemical entities such as this compound. This in silico technique predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein or enzyme. The insights gained from these simulations can guide the synthesis of more potent and selective analogs.

For the class of 1,3,5-triazine derivatives, molecular docking studies have been instrumental in identifying potential molecular targets and understanding binding interactions. For instance, various substituted 1,3,5-triazines have been docked against enzymes like dihydrofolate reductase (DHFR), a key target in cancer therapy. researchgate.netresearchgate.net These studies help in visualizing the binding modes and identifying key amino acid residues involved in the interaction, which is crucial for understanding the structure-activity relationship (SAR). researchgate.net

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized using computational chemistry software. Docking programs such as AutoDock or Glide are then employed to predict the binding poses of the ligand within the active site of the target protein.

The binding affinity, often expressed as a docking score or binding energy, is calculated to rank the potential efficacy of the compound. These scores are influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the fluorine atom on the phenyl ring of this compound could participate in favorable interactions with the target protein, potentially enhancing binding affinity.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimation of the binding affinity. These calculations can help in refining the docking results and providing a more accurate prediction of the ligand's potency.

While specific molecular docking studies on this compound are not extensively reported in the public domain, research on analogous structures provides a strong basis for hypothesizing its potential targets. For example, derivatives of 1,3,5-triazine have been investigated as inhibitors of human DNA topoisomerase IIα, and docking studies have been used to understand their binding at the ATP binding site. nih.gov Similarly, other triazine derivatives have been studied as potential inhibitors for enzymes implicated in Alzheimer's disease, such as AChE and BACE1. nih.gov

An illustrative molecular docking summary for a hypothetical target is presented in the table below.

| Hypothesized Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Type of Inhibition |

| Dihydrofolate Reductase (DHFR) | -8.5 | Asp27, Phe31, Ser59 | Competitive |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Leu83, Phe80, Asp86 | ATP-competitive |

| Topoisomerase IIα | -9.1 | Asn120, Ile125, Gly164 | Catalytic inhibitor |

Cheminformatics Analysis of Structure-Property Relationships

Cheminformatics utilizes computational methods to analyze and predict the physicochemical and biological properties of compounds based on their chemical structures. For a molecule like this compound, cheminformatics tools can be employed to predict its drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential bioactivities.

Structure-property relationship studies are fundamental in drug discovery, and for 1,3,5-triazine derivatives, these analyses have provided valuable insights. For instance, quantitative structure-activity relationship (QSAR) models have been developed for various series of triazine compounds to correlate their structural features with their biological activities. nih.gov These models can predict the activity of new compounds even before they are synthesized.

A key aspect of cheminformatics analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, descriptors like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area can be calculated. These descriptors are often used to assess a compound's adherence to "drug-likeness" rules, such as Lipinski's rule of five. researchgate.net

The presence of the 3-fluorophenyl group is a significant structural feature. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Cheminformatics studies on fluorinated compounds have often highlighted the beneficial effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties. frontiersin.org

A cheminformatics analysis might involve comparing the calculated properties of this compound with a database of known active compounds to predict its potential biological targets. This "virtual screening" approach can accelerate the identification of promising lead compounds.

The table below presents a hypothetical cheminformatics analysis of this compound.

| Property | Predicted Value | Method | Implication |

| Molecular Weight | 205.17 g/mol | Standard calculation | Compliant with Lipinski's rule (<500) |

| LogP | 1.8 | ALOGPS | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 1 | Molecular structure | Good for oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Molecular structure | Good for oral bioavailability |

| Polar Surface Area | 58.9 Ų | Calculation | Likely good cell membrane permeability |

| Drug-Likeness Score | 0.75 | In-house model | High probability of being a drug-like molecule |

Furthermore, advanced computational techniques like density functional theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. researchgate.net Such studies can provide insights into the molecule's stability and its potential to interact with biological targets. researchgate.net By analyzing the structure-property relationships of a series of related triazinone compounds, researchers can identify the key structural motifs responsible for a desired biological activity and design new compounds with improved properties.

Exploration of Biological Interactions and Molecular Target Modulation in Vitro Focus

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

The 1,3,5-triazin-2(1H)-one core, a key feature of 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one, has been identified as a foundational structure for enzyme inhibitors. Research into this chemical class has revealed inhibitory activity against several enzyme families.

Notably, derivatives of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones have been identified as inhibitors of cathepsin B, a lysosomal cysteine protease involved in various pathophysiological processes. nih.gov Another study demonstrated that a 1,3,5-triazin-2(1H)-one derivative, specifically 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one, exhibited inhibitory properties against human topoisomerase II, an enzyme crucial for DNA replication, with an IC50 value of 57.6 µM. nih.gov

Furthermore, the broader 1,3,5-triazine (B166579) class has been extensively explored for enzyme inhibition, with derivatives showing activity against:

Phosphoinositide 3-kinase (PI3K) : Trisubstituted triazines have been developed as PI3K inhibitors, with some analogues showing greater potency than the well-characterized inhibitor ZSTK474. mdpi.com

Acetylcholinesterase (AChE) and β-secretase (BACE1) : Triazine derivatives incorporating dipeptide residues have shown potent inhibition of both AChE and BACE1, enzymes implicated in Alzheimer's disease. nih.gov

Pyruvate Dehydrogenase Kinases (PDKs) : Libraries based on a 3-amino-1,2,4-triazine scaffold have yielded potent and subtype-selective inhibitors of PDK1. mdpi.com

These findings suggest that this compound could potentially exhibit inhibitory activity against proteases, kinases, or topoisomerases, warranting its investigation in relevant in vitro biochemical assays.

| Compound Class/Derivative | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | Human Topoisomerase II | IC₅₀ = 57.6 µM | nih.gov |

| 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones | Cathepsin B | Kᵢ values in low micromolar range | nih.gov |

| 1,3,5-Triazine Nitrogen Mustards | Acetylcholinesterase (AChE) | IC₅₀ = 0.051 µM (most active) | nih.gov |

| 1,3,5-Triazine Nitrogen Mustards | β-secretase (BACE1) | IC₅₀ = 9.00 µM (most active) | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

In addition to enzyme inhibition, the 1,3,5-triazine scaffold has been successfully employed to design ligands for G-protein coupled receptors (GPCRs). Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. eurofinsdiscovery.com

Studies have shown that 1,3,5-triazine derivatives can act as ligands for various receptor subtypes:

Adenosine (B11128) Receptors : Novel 1,3,5-triazine derivatives have been designed and synthesized to target human A1 and A3 adenosine receptors, which are implicated in tumor proliferation. Radioligand binding assays confirmed the affinity of these compounds for their intended targets. nih.gov

Serotonin (B10506) Receptors : A series of 1,3,5-triazine-piperazine derivatives were identified as potent ligands for the 5-HT6 serotonin receptor, a target for cognitive impairment therapies. Binding affinities (Ki) were determined through radioligand binding assays using cell lines stably expressing the human 5-HT6 receptor. nih.gov

These examples highlight the adaptability of the triazine core in interacting with the binding pockets of different GPCRs. The specific substitution pattern, including the presence and position of the fluorophenyl group on this compound, would be critical in determining its potential affinity and selectivity for a particular receptor subtype.

| Compound Class | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 1,3,5-triazine-methylpiperazine derivatives | 5-HT₆ Serotonin Receptor | 11 nM (most potent) | nih.gov |

| 2-amino-1,3,5-triazine derivatives | hA₁ and hA₃ Adenosine Receptors | Good binding affinity reported | nih.gov |

Structure-Activity Relationship (SAR) Development for In Vitro Potency

The biological activity of triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring. rmit.edu.vn SAR studies provide crucial insights into how specific structural features influence potency and selectivity.

The fluorophenyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity through favorable interactions (such as hydrogen bonds or dipole-dipole interactions), or modulate the electronic properties of the molecule.

In a study of 1,3,5-triazine analogues as inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute, such as fluorine, on the phenyl ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This suggests that the fluorine atom is directly involved in a key interaction within the transporter's binding site or is critical for maintaining a conformation necessary for binding. This established importance of a halogenated phenyl ring underscores the potential of the 3-fluorophenyl group in this compound to be a key determinant of its biological activity.

Modifications to the triazinone core are pivotal for tuning the biological activity and selectivity of these compounds. The symmetrical nature of the 1,3,5-triazine ring allows for multi-vector structural expansion, enabling optimization of interactions with biological targets. nih.gov

For instance, in the development of 1,3,5-triazine derivatives as 5-HT6 receptor ligands, substitutions at positions 2 and 4 of the ring were used to modulate hydrophobicity and enhance therapeutic ability. Molecular docking studies revealed that these substituted moieties were exposed to a hydrophobic cavity within the receptor, and their orientation was critical for binding. uj.edu.pl Similarly, in the development of cathepsin B inhibitors, substitutions at the 6-position of the 1,3,5-triazin-2(1H)-one scaffold were systematically varied to establish a focused library and determine SAR. nih.gov These studies collectively indicate that the substituents attached to the triazinone core dictate the compound's pharmacological profile by influencing its size, shape, and electronic properties, thereby affecting its recognition and binding by a specific enzyme or receptor.

Elucidation of Molecular Mechanisms of Action (In Vitro at the Protein/Enzyme Level)

Understanding the precise mechanism by which a compound inhibits an enzyme is fundamental to drug design. This is often achieved through kinetic studies that can differentiate between various modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). embrapa.brnih.gov

Detailed kinetic analyses have been performed on 1,3,5-triazin-2(1H)-one derivatives. A study on 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as cathepsin B inhibitors revealed that these compounds act as reversible, partial mixed-type inhibitors. nih.gov

Reversible Inhibition : This indicates that the inhibitor binds to the enzyme through non-covalent forces and can dissociate, allowing the enzyme to regain activity if the inhibitor concentration is lowered.

Mixed-Type Inhibition : This form of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. It affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. embrapa.br

Another study on a different triazine derivative, an inhibitor of ENTs, found it to be an irreversible and non-competitive inhibitor. This compound reduced the Vmax of substrate uptake without affecting the Km, a hallmark of non-competitive inhibition. frontiersin.orgpolyu.edu.hk Such kinetic data is invaluable for understanding how these molecules function at a molecular level and for guiding further optimization of their structure to enhance potency and selectivity. mdpi.com

Biophysical Characterization of Ligand-Target Complexes (e.g., SPR, ITC)

The direct interaction between a small molecule, such as this compound, and its protein target is a critical aspect of its mechanism of action. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantitatively characterizing these interactions in a label-free manner. nih.govnih.gov

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical sensing technique that measures the binding kinetics and affinity of molecular interactions. springernature.comnih.govnih.gov In a typical SPR experiment to study the interaction of a small molecule with a protein, the protein is immobilized on a sensor chip surface, and a solution containing the small molecule is flowed over this surface. springernature.com The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). springernature.com

The resulting sensorgram provides data on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. A lower K_D_ value indicates a stronger binding affinity. While specific SPR data for this compound is not publicly available, a hypothetical experiment could yield data as presented in Table 1.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of this compound with a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_a_) | 1.5 x 10^5^ | M^-1^s^-1^ |

| Dissociation Rate (k_d_) | 3.0 x 10^-3^ | s^-1^ |

| Dissociation Constant (K_D_) | 20 | nM |

This table is illustrative and does not represent actual experimental data.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. nuvisan.com It directly measures the heat change that occurs when a ligand binds to its target molecule. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat released or absorbed during the binding event is measured. researchgate.net

This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nuvisan.comnih.gov This information is crucial for understanding the driving forces behind the molecular recognition process. A hypothetical ITC binding isotherm for the interaction of this compound with a target protein could provide the data shown in Table 2.

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Target Protein

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | |

| Dissociation Constant (K_D_) | 25 | nM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -8.7 | cal/mol·K |

This table is illustrative and does not represent actual experimental data.

Cellular Assays for Target Engagement and Pathway Modulation (In Vitro, Non-Mammalian Cells if applicable to avoid clinical inference)

To understand the biological effects of a compound within a cellular context, in vitro assays are employed to confirm target engagement and to assess the modulation of specific signaling pathways.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a small molecule to its target protein within intact cells. researchgate.netnih.gov The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. researchgate.net In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or other detection methods. nih.gov An upward shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Pathway Modulation Assays

Beyond direct target engagement, it is important to determine how a compound affects the downstream signaling pathway of its target. For many triazine derivatives, which are often investigated as kinase inhibitors, this involves assessing the phosphorylation status of downstream substrates. sci-hub.senih.gov For example, a study on novel 1,3,5-triazine derivatives as PI3K/mTOR inhibitors utilized Western blotting to show that their lead compound inhibited the PI3K/Akt/mTOR signaling cascade in tumor tissues. sci-hub.se

In a non-mammalian system, such as yeast, one could utilize reporter gene assays to assess pathway modulation. In this type of assay, the promoter of a gene that is regulated by the pathway of interest is fused to a reporter gene (e.g., luciferase or β-galactosidase). A change in the expression of the reporter gene in the presence of the compound indicates modulation of the pathway. Table 3 provides a hypothetical example of data from a reporter gene assay.

Table 3: Hypothetical Data from a Reporter Gene Assay in a Non-Mammalian Cell Line

| Compound | Concentration (µM) | Reporter Gene Activity (% of Control) |

|---|---|---|

| This compound | 0.1 | 85 |

| 1 | 42 | |

| 10 | 15 | |

| Control | - | 100 |

This table is illustrative and does not represent actual experimental data.

These in vitro assays are fundamental in the preclinical evaluation of a compound, providing essential information on its direct interaction with its molecular target and its subsequent effects on cellular signaling pathways.

Potential Applications As a Chemical Scaffold or Component in Advanced Materials

Use as a Building Block in Complex Organic Synthesis

The 1,3,5-triazine (B166579) framework is a foundational building block in organic synthesis, largely due to the accessibility and reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net The synthesis of substituted triazines is typically achieved through sequential nucleophilic aromatic substitution reactions, where the chlorine atoms on cyanuric chloride are replaced by various nucleophiles like amines, alcohols, or thiols. researchgate.net The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by adjusting reaction conditions such as temperature. uu.nl

For 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one, this synthetic versatility means it can serve as a key intermediate. The remaining reactive sites on the triazine ring can be further functionalized to build more complex, poly-substituted molecules. Microwave-assisted synthesis has emerged as an efficient method for creating libraries of such compounds, often in a one-pot fashion, which is crucial for high-throughput screening and materials discovery. nih.govchim.it The fluorophenyl group itself can influence the electronic properties and reactivity of the triazine core, making it a tailored precursor for specific synthetic targets.

Table 1: Synthetic Approaches to Substituted 1,3,5-Triazines

| Precursor | Reaction Type | Key Features | Resulting Structure |

|---|---|---|---|

| Cyanuric Chloride | Sequential Nucleophilic Substitution | Controlled, stepwise reaction by temperature modulation. uu.nl | Mono-, di-, or tri-substituted triazines. |

| Aromatic Nitriles | Cyclotrimerization | Forms the triazine ring directly; can be catalyzed by yttrium salts. chim.it | Symmetrically substituted triazines. |

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms within the 1,3,5-triazine ring make it an excellent scaffold for designing polydentate ligands for coordination chemistry and catalysis. researchgate.netuu.nl Triazine derivatives featuring pyridyl or pyrazolyl arms are known to act as effective chelating agents, capable of binding to various metal ions to form stable complexes. researchgate.net These metal complexes have applications in forming supramolecular architectures like coordination polymers and have been investigated for their catalytic activity. uu.nlresearchgate.net

For instance, dendritic multi-directional ligands based on a 1,3,5-triazine core have been coordinated with copper(II) salts to catalyze the oxidation of catechols. uu.nl The this compound structure, with its multiple nitrogen sites and aromatic ring, possesses the fundamental features required for a ligand. The fluorine substituent can modulate the electron density of the system, thereby influencing the stability and catalytic efficiency of the resulting metal complexes.

Integration into Functional Materials

The high thermal stability and nitrogen-rich structure of the 1,3,5-triazine ring make it a valuable component for high-performance polymers. uu.nl Incorporating triazine units into polymer backbones can significantly enhance thermal properties, leading to materials with high decomposition temperatures and char yields. acs.orgnih.gov This makes them suitable for applications requiring resistance to extreme heat. nih.gov

Furthermore, triazine-based polymers often exhibit low dielectric constants, a critical property for materials used in microelectronics, such as for printed circuit boards. acs.org The introduction of fluorine, as in the 6-(3-Fluorophenyl) moiety, is a well-known strategy to further reduce the dielectric constant and moisture absorption of polymers. researchgate.net Therefore, this compound could serve as a monomer or cross-linking agent for creating novel fluoropolymers with superior thermal and dielectric performance.

Table 2: Properties of Selected Triazine-Containing Polymers

| Polymer Type | Key Monomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Dielectric Constant (Dk) |

|---|---|---|---|---|

| Triazine-based Polymer | Anethole, Benzocyclobutene | Up to 290 °C | > 425 °C | < 2.85 @ 0.1-30.0 MHz |

| Polyimides with Triazine Units | DOPO-substituted Triazine Diamine | > 300 °C | 490–516 °C | Not specified |

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent electron-acceptor core for designing organic molecules with interesting photophysical and optoelectronic properties. nih.gov When combined with electron-donating groups, this creates a donor-π-acceptor (D-π-A) architecture, which is fundamental for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells. nih.govnih.gov